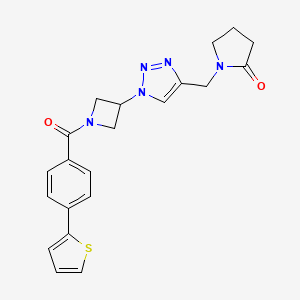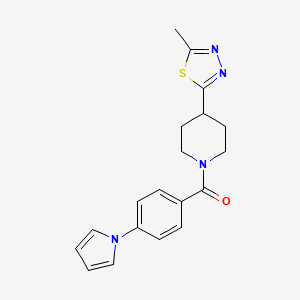
4-(azepan-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(azepan-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring, which is further substituted with a benzofuran moiety and an azepane sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonylation: The azepane ring is introduced through sulfonylation reactions, where azepane is reacted with sulfonyl chlorides.
Final Coupling: The final step involves coupling the sulfonylated azepane with the benzamide-thiazole intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiazole rings, using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles (amines, thiols), often under basic conditions
Major Products
Oxidation: Oxidized derivatives of the benzofuran and thiazole rings
Reduction: Sulfide derivatives
Substitution: Substituted benzamide or thiazole products
科学的研究の応用
Chemistry
In chemistry, 4-(azepan-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its complex structure might lend itself to applications in advanced materials science, such as the creation of novel polymers or nanomaterials.
作用機序
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzamide and thiazole moieties might facilitate binding to active sites, while the benzofuran and azepane groups could modulate the compound’s overall bioactivity and selectivity.
類似化合物との比較
Similar Compounds
4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide: Lacks the ethoxy group on the benzofuran ring.
4-(piperidin-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide: Contains a piperidine ring instead of an azepane ring.
4-(azepan-1-ylsulfonyl)-N-(4-(benzothiazol-2-yl)thiazol-2-yl)benzamide: Features a benzothiazole ring instead of a benzofuran ring.
Uniqueness
The unique combination of the azepane sulfonyl group, ethoxy-substituted benzofuran, and thiazole ring in 4-(azepan-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide distinguishes it from similar compounds. This structural diversity can lead to unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S2/c1-2-33-22-9-7-8-19-16-23(34-24(19)22)21-17-35-26(27-21)28-25(30)18-10-12-20(13-11-18)36(31,32)29-14-5-3-4-6-15-29/h7-13,16-17H,2-6,14-15H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEIERQCDMLCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

![1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine](/img/structure/B2528746.png)


![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)


![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2528761.png)
![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)
